2-((1-(4-氯苯基)-4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-6-基)硫代)-N-异丙基乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-isopropylacetamide” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidine ring . This core is substituted with a 4-chlorophenyl group, a thioacetamide group, and an isopropylacetamide group .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidine ring . This core is substituted at the 1-position with a 4-chlorophenyl group, at the 6-position with a thioacetamide group, and the pyrimidine ring is substituted with an isopropylacetamide group .科学研究应用
抗肿瘤活性
研究表明,吡唑并[3,4-d]嘧啶的衍生物表现出潜在的抗肿瘤活性。El-Morsy 等人 (2017) 的一项研究合成了一系列这些衍生物,并评估了它们对人乳腺腺癌细胞系 MCF7 的有效性。他们发现某些衍生物,特别是 N-(2-氯苯基)-2-(3-(甲硫基)-4-氧代-1-苯基-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)乙酰胺,显示出显着的抗肿瘤活性,IC50 值在 µM 范围内 (El-Morsy、El-Sayed 和 Abulkhair,2017)。
抗菌和抗癌剂
Hafez 等人 (2016) 合成了新型吡唑衍生物,包括吡唑并[3,4-d]-嘧啶衍生物,并评估了它们的抗菌和抗癌活性。他们发现,一些化合物的抗癌活性高于参考药物多柔比星,表明这些化合物在癌症治疗中的潜力 (Hafez、El-Gazzar 和 Al-Hussain,2016)。
新型化合物的合成
Rahmouni 等人 (2014) 进行了一项研究,从 N-取代的吡唑并[3,4-d]嘧啶-4(5H)-酮衍生物合成异恶唑啉和异恶唑。他们的工作突出了吡唑并[3,4-d]嘧啶衍生物在合成多种化合物中的合成潜力和多功能性 (Rahmouni 等,2014)。
腺苷受体亲和力
Harden 等人 (1991) 的研究表明,吡唑并[3,4-d]嘧啶是一类与 A1 腺苷受体具有亲和力的化合物。这一发现表明在腺苷受体调节有益的疾病中具有潜在的治疗应用 (Harden、Quinn 和 Scammells,1991)。
抗氧化活性
El‐Mekabaty (2015) 合成了含有吡唑并-[3,4-D]嘧啶-4-酮部分的新杂环,并评估了它们的抗氧化活性。一些化合物表现出的抗氧化活性与抗坏血酸相当,表明在氧化应激相关疾病中具有潜在用途 (El‐Mekabaty,2015)。
除草活性
Luo 等人 (2017) 合成了吡唑并[3,4-d]嘧啶-4-酮衍生物并评估了它们的除草活性。一些化合物对某些植物表现出显着的抑制作用,表明它们在农业中的潜在用途 (Luo、Zhao、Zheng 和 Wang,2017)。
作用机制
Target of Action
The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . It plays a crucial role in signaling within cells, promoting both cell proliferation and survival .
Mode of Action
The compound interacts with its target, PKB, in an ATP-competitive manner . This interaction leads to the inhibition of PKB, which in turn affects the PI3K signaling pathway . The compound’s interaction with PKB results in the modulation of biomarkers of signaling through PKB .
Biochemical Pathways
The compound affects the PI3K-PKB signaling pathway . This pathway is involved in several cellular processes, including cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival . The compound’s inhibition of PKB leads to changes in these processes .
Pharmacokinetics
The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it shows pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo .
Result of Action
The compound’s action results in the inhibition of tumor growth in a breast cancer xenograft model . This is likely due to its effects on the PI3K-PKB signaling pathway and its role in cell proliferation and survival .
属性
IUPAC Name |
2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O2S/c1-9(2)19-13(23)8-25-16-20-14-12(15(24)21-16)7-18-22(14)11-5-3-10(17)4-6-11/h3-7,9H,8H2,1-2H3,(H,19,23)(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWZGOSOLZNVSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC2=C(C=NN2C3=CC=C(C=C3)Cl)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。